N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)-4-(trifluoromethyl)benzamide
Overview
Description
N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H11F6NO3 and its molecular weight is 391.26 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)-4-(trifluoromethyl)benzamide (CAS No. 215519-27-0) is a synthetic organic compound notable for its unique structural features, including furan and trifluoromethyl groups. This compound is of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 391.26 g/mol. Its structure can be represented as follows:
The biological activity of this compound may be attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and specificity, potentially making it an effective inhibitor of certain biological pathways.
Antimicrobial Activity
Preliminary assessments indicate that compounds with trifluoromethyl groups can exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The structure of this compound suggests potential efficacy against both Gram-positive and Gram-negative bacteria .
Case Studies
- Inhibition of Acetylcholinesterase : A study involving structurally related compounds demonstrated that modifications in the alkyl chain significantly affected AChE inhibition potency. Compounds with longer alkyl chains showed improved activity compared to shorter ones .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial effects of hydrazinecarboxamides revealed moderate inhibition against Mycobacterium species, indicating a potential for further exploration in developing new antimicrobial agents based on the structure of this compound .
Comparison with Related Compounds
Compound Name | Structure Features | Biological Activity |
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N-(2-Furylmethyl)-N-(3-oxobut-1-enyl)thiophene-2-carboxamide | Lacks trifluoromethyl group | Moderate AChE inhibition |
N-(2-Furylmethyl)-N-(4-fluoro-benzamide | Contains furan and fluorine | Antimicrobial activity observed |
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(trifluoromethyl)-N-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6NO3/c18-16(19,20)12-5-3-11(4-6-12)15(26)24(10-13-2-1-9-27-13)8-7-14(25)17(21,22)23/h1-9H,10H2/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHNKRMDDBDSSH-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(C=CC(=O)C(F)(F)F)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CN(/C=C/C(=O)C(F)(F)F)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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